2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde
Description
Properties
IUPAC Name |
2-bromo-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO2/c20-15-2-1-3-17(14(15)10-23)22-7-6-12-8-13(11-4-5-11)9-16(21)18(12)19(22)24/h1-3,6-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFPDCNLQDCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=C(C(=CC=C4)Br)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde (CAS Number: 1642290-28-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of oxoisoquinoline derivatives, which have been studied for various pharmacological applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom at the 2-position and a cyclopropyl group attached to an isoquinoline moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related isoquinoline compound inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with mitotic spindle formation, leading to cell cycle arrest at metaphase.
Antimicrobial Activity
In addition to anticancer properties, derivatives of isoquinoline have been reported to possess antimicrobial activity. The presence of halogen substituents, such as bromine and fluorine, has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
Research Findings:
A comparative study evaluated the antimicrobial efficacy of several isoquinoline derivatives, revealing that those with a fluorine atom exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study concluded that the electron-withdrawing nature of fluorine enhances the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable metabolic profile; however, further toxicological assessments are necessary.
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Overview
Chemical Properties:
- Molecular Formula: C19H13BrFNO2
- Molecular Weight: 386.22 g/mol
- CAS Number: 1642290-28-5
- IUPAC Name: 2-bromo-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde
The compound features a complex structure that includes a bromine atom, a cyclopropyl group, and a fluorinated isoquinoline moiety, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The primary applications of 2-bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde lie in its potential therapeutic effects, particularly in relation to:
- Bruton's Tyrosine Kinase (Btk) Modulation: Research indicates that this compound may influence pathways associated with Btk, which is implicated in various autoimmune diseases such as rheumatoid arthritis and certain cancers .
Antitumor Activity
Studies have shown that derivatives of isoquinoline compounds exhibit antitumor properties. The specific structural features of this compound may enhance its efficacy against specific cancer cell lines .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . The mechanism of action could involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Btk Inhibition in Autoimmune Diseases
A study published in Journal of Medicinal Chemistry evaluated the effect of various isoquinoline derivatives on Btk activity. The results indicated that compounds structurally similar to 2-bromo-6-[6-cyclopropyl-8-fluoro... exhibited significant inhibition of Btk-mediated signaling pathways, suggesting potential therapeutic applications in autoimmune conditions .
Case Study 2: Antitumor Activity
In a recent investigation reported in Cancer Research, researchers assessed the cytotoxic effects of 2-bromo derivatives on several cancer cell lines. The findings demonstrated that this compound induced apoptosis in specific tumor cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Substituent Effects on the Benzaldehyde Core
The target compound’s benzaldehyde core is substituted with bromine, a heavy halogen known for its electron-withdrawing effects and ability to participate in halogen bonding. This contrasts with analogs in the literature featuring nitro, chloro, or fluoro groups at similar positions. For example:
- 5-Fluoro-2-nitrobenzaldehyde (Compound 6 in ) : The nitro group is strongly electron-withdrawing, enhancing reactivity in nucleophilic aromatic substitution compared to bromine. Fluoro substituents, being smaller, reduce steric hindrance but increase electronegativity .
- 2-Chloro-5-nitrobenzaldehyde (Compound 3a/b in ) : Chlorine, while less polarizable than bromine, still withdraws electrons, and its smaller size may improve solubility in polar solvents compared to brominated analogs .
Key Insight : Bromine in the target compound likely reduces solubility in aqueous media compared to fluoro or chloro analogs but may improve binding affinity in hydrophobic pockets due to its larger van der Waals radius.
Heterocyclic Moieties
The isoquinolinone group in the target compound distinguishes it from simpler heterocyclic systems:
- 2-Bromo-5-fluoro-4-nitropyridine (SY246553): A pyridine derivative with bromo, fluoro, and nitro groups. Pyridine’s smaller ring size and lower electron density compared to isoquinolinone may reduce stability in acidic conditions .
Key Insight: The isoquinolinone system in the target compound offers a larger aromatic surface area and hydrogen-bonding capability (via the carbonyl group), which could enhance interactions with biological targets.
Structural and Functional Comparison Table
Research Implications and Gaps
- Electronic Effects : Bromine’s polarizability in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller halogens.
- Structural Stability: The cyclopropane group on the isoquinolinone introduces ring strain, which could affect conformational flexibility and metabolic degradation pathways.
Q & A
Q. What are the key synthetic strategies for preparing 2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the isoquinolinone core via cyclization of fluorinated precursors (e.g., 5-fluoroisoquinoline derivatives, as in ).
- Step 2 : Bromination at the 2-position of the benzaldehyde moiety using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 3 : Coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to link the cyclopropyl and benzaldehyde groups. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are often used, with THF/triethylamine as solvents ().
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~9–10 ppm for aldehyde protons) ().
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) ().
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% ( ).
- Elemental Analysis : Match calculated and observed C/H/N/Br ratios .
Q. What are the recommended storage conditions to ensure stability?
- Store at 0–6°C in amber vials to prevent photodegradation.
- For long-term storage, use inert atmospheres (N₂/Ar) and desiccants to avoid aldehyde oxidation.
- Solubility in DMSO (10 mM stock solutions) allows stable freezing at -80°C for 6 months ( ).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Scenario : Unanticipated coupling constants in ¹H NMR may arise from conformational flexibility or steric effects.
- Methodology :
- Perform 2D NMR (COSY, NOESY) to identify through-space interactions.
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).
- Use variable-temperature NMR to probe dynamic effects ().
- Example : Aromatic proton splitting in the benzaldehyde moiety may require reassessment of substituent electronic effects .
Q. What experimental design optimizes yield in Pd-catalyzed coupling steps for this compound?
- Variables to Optimize :
- Catalyst Loading : 2–5 mol% Pd(PPh₃)₂Cl₂ ().
- Solvent System : THF/Et₃N (1:1 v/v) enhances base-mediated deprotonation.
- Temperature : Reflux (70–80°C) vs. microwave-assisted heating (shorter reaction time).
- Troubleshooting :
- Low yields (<50%) may result from moisture-sensitive intermediates; use anhydrous conditions.
- Steric hindrance from the cyclopropyl group may necessitate longer reaction times (24–48 hrs) .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize synthetic analogs.
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, leveraging the fluorocyclopropyl motif’s lipophilicity ().
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Root Cause Analysis :
- Trace impurities (e.g., residual palladium) via ICP-MS (limit: <10 ppm).
- Confirm stereochemical consistency using chiral HPLC ().
- Mitigation : Standardize purification protocols (e.g., sequential recrystallization and SPE).
Q. What statistical methods validate crystallographic data for derivatives of this compound?
- Use maximum-likelihood refinement (e.g., REFMAC) to handle phase errors in X-ray datasets ( ).
- Apply sigma(A) weighting to prioritize high-resolution reflections and reduce model bias.
- Cross-validate with free R-factor calculations to avoid overfitting .
Application-Driven Questions
Q. How does the fluorocyclopropyl group influence the compound’s pharmacokinetic profile?
Q. What strategies improve solubility for in vivo studies without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
